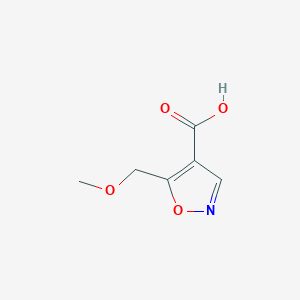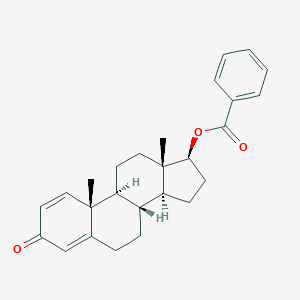
17beta-Hydroxyandrosta-1,4-dien-3-one benzoate
Vue d'ensemble
Description
“17beta-Hydroxyandrosta-1,4-dien-3-one benzoate” is a heterocyclic organic compound . It has a molecular weight of 390.5146 .
Synthesis Analysis
The synthesis of “17beta-Hydroxyandrosta-1,4-dien-3-one benzoate” involves several steps . The reaction conditions involve the use of lithium carbonate, N,N-dimethyl-formamide, and lithium bromide .
Molecular Structure Analysis
The molecular formula of “17beta-Hydroxyandrosta-1,4-dien-3-one benzoate” is C26H30O3 . The molecular weight is 390.51 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “17beta-Hydroxyandrosta-1,4-dien-3-one benzoate” are complex and involve several steps . The reaction conditions include the use of lithium carbonate, N,N-dimethyl-formamide, and lithium bromide .
Physical And Chemical Properties Analysis
The physical and chemical properties of “17beta-Hydroxyandrosta-1,4-dien-3-one benzoate” include a molecular weight of 390.51 and a molecular formula of C26H30O3 .
Applications De Recherche Scientifique
Role in Steroid Hormone Regulation
Research has shown that enzymes such as 17beta-hydroxysteroid dehydrogenases (17beta-HSDs) are critical in regulating steroid hormones like estrogens and androgens. These enzymes facilitate the reduction of 17-ketosteroids or the oxidation of 17beta-hydroxysteroids, impacting the biosynthesis and metabolism of sex steroids. This regulation is crucial in both reproductive tissues and peripheral intracrine tissues. The inhibition of specific 17beta-HSD isoforms presents a potential therapeutic approach for diseases stimulated by sex hormones, such as various cancers and metabolic disorders (Poirier, 2003).
Therapeutic Applications and Inhibitors
In the realm of therapeutic applications, inhibitors of 17beta-HSDs have been investigated for their potential to control the concentration of estrogens and androgens, offering a strategy to manage estrogeno-sensitive and androgeno-sensitive pathologies, including certain cancers and skin conditions. Advances in the development of these inhibitors highlight their role not only as tools for understanding enzymatic functions but also as potential treatments for related diseases (Poirier, 2009).
Antioxidant Properties and Radical Scavenging
The research also extends into the antioxidant properties of related compounds, such as chromones, which are known for their radical scavenging abilities. These properties are linked to various physiological activities and may offer insights into the development of new drugs aimed at mitigating oxidative stress, a factor in numerous diseases (Yadav et al., 2014).
Food Preservation and Safety
Sodium benzoate, a derivative of benzoic acid, is a common preservative in the food industry. While its safety has been a subject of study, research indicates a favorable safety profile for sodium benzoate in dietary exposures. Understanding the metabolism and toxicology of such compounds can help assess their safety and regulatory standards for use in food and beverages (Piper & Piper, 2017).
Propriétés
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O3/c1-25-14-12-19(27)16-18(25)8-9-20-21-10-11-23(26(21,2)15-13-22(20)25)29-24(28)17-6-4-3-5-7-17/h3-7,12,14,16,20-23H,8-11,13,15H2,1-2H3/t20-,21-,22-,23-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOIZDDZJSQWGQ-IXKNJLPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)C4=CC=CC=C4)CCC5=CC(=O)C=CC35C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4=CC=CC=C4)CCC5=CC(=O)C=C[C@]35C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10940605 | |
| Record name | 3-Oxoandrosta-1,4-dien-17-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10940605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17beta-Hydroxyandrosta-1,4-dien-3-one benzoate | |
CAS RN |
19041-66-8 | |
| Record name | Boldenone benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19041-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 17beta-Hydroxyandrosta-1,4-dien-3-one benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019041668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Oxoandrosta-1,4-dien-17-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10940605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17β-hydroxyandrosta-1,4-dien-3-one benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.871 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid](/img/structure/B160928.png)
![Benzenesulfonic acid, 3,3'-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, disodium salt](/img/structure/B160929.png)
![Tetracyclo[3.3.1.02,8.04,6]nonan-3-one](/img/structure/B160933.png)

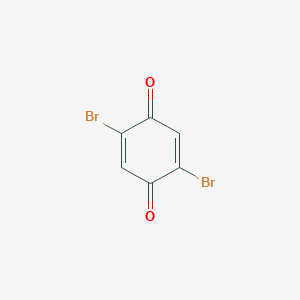
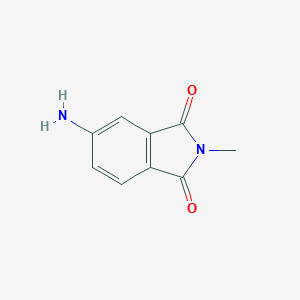
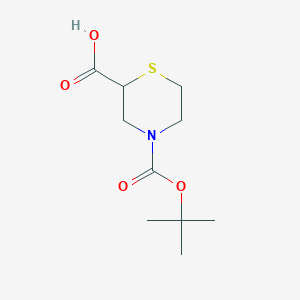
![5-[4-(Methylthio)phenyl]-1H-tetrazole](/img/structure/B160945.png)

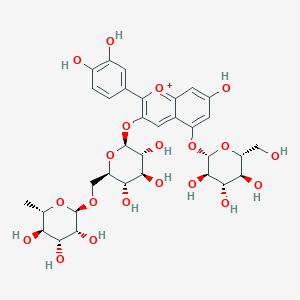
![1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B160953.png)
![Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B160955.png)
